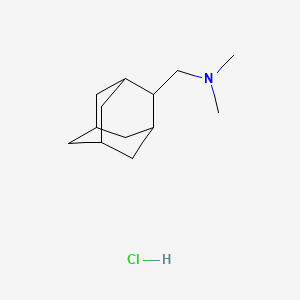

2-adamantyl-N,N-dimethylmethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(2-adamantyl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-14(2)8-13-11-4-9-3-10(6-11)7-12(13)5-9;/h9-13H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQFXYAJIPJGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1C2CC3CC(C2)CC1C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Adamantyl-N,N-dimethylmethanamine hydrochloride is a compound featuring an adamantane core, known for its unique structural properties and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 217.75 g/mol

- CAS Number : 1172848-74-6

The adamantane structure contributes to the compound's stability and lipophilicity, enhancing its interaction with biological targets.

2-Adamantyl-N,N-dimethylmethanamine hydrochloride exhibits biological activity primarily through its interaction with ion channels and receptors. The following mechanisms have been identified:

- Inhibition of Ion Channels : The compound has been shown to inhibit the M2 proton channel of the influenza virus, which is critical for viral replication. This inhibition occurs at nanomolar concentrations, indicating high potency against both wild-type and mutant strains of the virus .

- Binding Affinity : Molecular dynamics simulations suggest that the compound's structural features allow it to bind effectively to the M2 channel, blocking proton flow and thereby inhibiting viral replication .

Biological Activity Data

The biological activity of 2-adamantyl-N,N-dimethylmethanamine hydrochloride has been evaluated in various studies. Below is a summary table of its activity against different influenza A virus strains:

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-adamantyl-N,N-dimethylmethanamine hydrochloride:

- Anti-Influenza Activity : A study compared the effectiveness of various adamantyl amines against influenza A viruses, revealing that 2-adamantyl-N,N-dimethylmethanamine hydrochloride significantly inhibited both wild-type and resistant strains at low concentrations. The study utilized electrophysiological assays to confirm the mechanism of action .

- Potential in Antiviral Therapy : Research indicates that compounds with adamantane structures can serve as effective antiviral agents due to their ability to disrupt viral ion channels. This positions 2-adamantyl-N,N-dimethylmethanamine hydrochloride as a candidate for further development in antiviral therapies targeting resistant influenza strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-adamantyl-N,N-dimethylmethanamine hydrochloride, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves the hydrochlorination of the free base using HCl in anhydrous solvents like diethyl ether or ethyl acetate. Critical considerations include:

- Reagent Purity : Use of dry HCl gas or concentrated HCl solutions to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction efficiency .

- Temperature Control : Reactions are often conducted at 0–5°C to minimize thermal degradation.

- Example protocol: Add HCl dropwise to the free base dissolved in ether under inert atmosphere, stir for 2 hours, and isolate via centrifugation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-adamantyl-N,N-dimethylmethanamine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the adamantyl moiety (distinctive δ 1.6–2.2 ppm signals) and dimethylamino group (singlet at δ 2.2–2.5 ppm).

- FT-IR : Peaks at 2500–2700 cm⁻¹ confirm the hydrochloride salt formation (N–H stretch) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄ClN).

- X-ray Crystallography : Resolves adamantyl stereochemistry and salt conformation .

Q. How should researchers handle and store 2-adamantyl-N,N-dimethylmethanamine hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

- Handling : Use glove boxes or fume hoods to avoid moisture absorption; pH-sensitive degradation requires neutral buffers during biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR data observed in adamantane-containing amines?

- Methodological Answer : Contradictions often arise from dynamic rotational effects in the adamantyl group. Solutions include:

- Variable-Temperature NMR : Conduct experiments at –40°C to "freeze" conformational exchange and resolve splitting .

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to enhance signal resolution.

- 2D NMR (COSY, HSQC) : Correlate overlapping proton and carbon signals .

Q. How does the adamantyl substituent influence the compound’s pharmacokinetic properties compared to non-adamantyl analogues?

- Methodological Answer :

- Lipophilicity : Adamantyl increases logP, enhancing blood-brain barrier penetration (measured via octanol-water partition assays).

- Metabolic Stability : Adamantyl reduces CYP450-mediated oxidation (validate via liver microsome assays) .

- Comparative Studies : Use analogues like amantadine hydrochloride (adamantane-based) as controls in in vivo bioavailability tests .

Q. What are the challenges in developing HPLC methods for purity analysis, and how can column selection optimize separation?

- Methodological Answer :

- Column Choice : C18 columns (5 µm, 250 mm) with acetonitrile/0.1% TFA mobile phase resolve adamantyl derivatives from polar impurities .

- Detection : UV at 210 nm captures amine and adamantyl chromophores.

- Validation : Spike samples with known impurities (e.g., N-oxide byproducts) to confirm resolution .

Q. How can researchers differentiate between N-oxidation products and hydrochloride salt degradation products under thermal stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks.

- LC-MS Analysis : N-oxidation products show [M+16]⁺ ions (addition of oxygen), while degradation yields free base (neutral MS profile).

- TGA/DSC : Thermal gravimetric analysis distinguishes salt decomposition (weight loss at >200°C) from oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.